[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol
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Overview
Description
“[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol” is a chemical compound with the linear formula C14H21NO2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol” is represented by the linear formula C14H21NO2 . The molecular weight of this compound is 235.329 .Scientific Research Applications
Analytical Chemistry Applications
- Capillary Zone Electrophoresis : A study by Chiari and Kenndler (1995) utilized a tris(hydroxymethyl)aminomethane-acetate buffer system with methanol as a solvent for the separation of aromatic and aliphatic acids, showcasing an improved separation technique due to increased selectivity in an organic solvent environment. This illustrates the utility of methanol and related compounds in enhancing analytical separations in chemistry (Chiari & Kenndler, 1995).
Materials Science and Catalysis
- Iridium-Catalyzed C–C Coupling : Moran et al. (2011) described the use of methanol in a homogeneous iridium-catalyzed process for direct C–C coupling with allenes. This process, which incorporates methanol as a one-carbon building block, highlights the potential of using methanol and structurally related compounds in catalytic processes to synthesize more complex organic molecules (Moran et al., 2011).
Organic Synthesis and Reaction Mechanisms
- Supercritical Alcohol Reactions : Nakagawa et al. (2003) investigated the reactions of supercritical alcohols with unsaturated hydrocarbons, where 1,1-diphenylethylene in supercritical methanol was hydroxymethylated to produce 3,3-diphenyl-1-propanol. This study provides insights into the reactivity and potential of methanol and similar compounds under supercritical conditions for organic synthesis applications (Nakagawa et al., 2003).
Molecular Structure Studies
- X-ray Structural Analysis : Zhang et al. (2015) conducted an X-ray crystallographic analysis of tris(2-(dimethylamino)phenyl)methanol salt derivatives to study the roles of anions and hydrogen bonds in the structural formation. This research highlights the importance of structural studies in understanding the interactions and bonding patterns in compounds related to methanol (Zhang et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds
Biochemical Pathways
Related compounds have been shown to be involved in methanol utilization pathways , suggesting that this compound may also affect similar pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the Suzuki–Miyaura coupling reactions, in which similar compounds are used, are known for their exceptionally mild and functional group tolerant reaction conditions . .
properties
IUPAC Name |
[2,4,6-triethyl-3-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7,15-16H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYWMOICDSANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CO)CC)CO)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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